molecular formula C20H29N3O4S B4476670 1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4476670
M. Wt: 407.5 g/mol
InChI Key: WHAYRWTXNBCWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a phenyl group, and a pyrrolidinone moiety, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanesulfonyl group, and the attachment of the pyrrolidinone moiety. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents like sodium hydroxide or sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound can be used to investigate biological pathways and interactions, particularly those involving piperidine and pyrrolidinone derivatives.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

1-ethylsulfonyl-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-2-28(26,27)23-12-3-5-18(15-23)20(25)21-13-16-7-9-17(10-8-16)14-22-11-4-6-19(22)24/h7-10,18H,2-6,11-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAYRWTXNBCWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

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